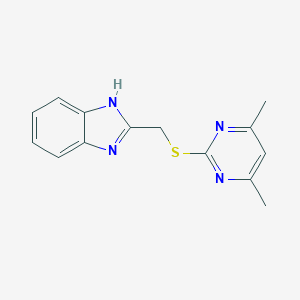

![molecular formula C15H10BrN3S2 B495182 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 328022-48-6](/img/structure/B495182.png)

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a series of chemical reactions . The specific synthesis process for “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is not detailed in the available literature.Chemical Reactions Analysis

The compound “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and its derivatives have been evaluated against the urease enzyme . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches

Researchers have developed regioselective synthesis methods for related compounds, showcasing the chemical versatility and potential for generating diverse derivatives. For instance, a highly regioselective synthesis method was used to produce 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione derivatives through condensation reactions, indicating the compound's capacity for chemical modification and utility in synthetic chemistry (Vakiti & Rao, 2010).

Structural and Mechanistic Insights

Detailed studies on the structure and mechanism of formation of these compounds provide insights into their chemical behavior. For example, the synthesis of triazolo[1,5-a]triazin-7-one derivatives from 3-amino-5-sulfanyl-1,2,4-triazole further elaborates on the compound's synthetic adaptability and the mechanisms underlying their formation (Heras et al., 2003).

Biological Activity Evaluation

Some derivatives of the compound have been evaluated for potential biological activities. For example, the synthesis of novel fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles and their evaluation as antifungal agents provide a basis for assessing the biological relevance of these compounds. This research highlights the compounds' promising antifungal properties, with certain derivatives exhibiting significant fungitoxicity (Kukreja, Sidhu, & Sharma, 2016).

Antiproliferative and Antilipolytic Activities

Further investigation into the antiproliferative and antilipolytic activities of these compounds has been conducted, exploring their potential in addressing obesity-related colorectal cancer associations. This research emphasizes the compounds' promising cytotoxicity in various cancer cell lines, highlighting their potential as leads for novel antineoplastic and antidiabesity therapies (Shkoor et al., 2021).

Zukünftige Richtungen

The future directions for research on “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and its derivatives could include further exploration of their therapeutic potential against urease-positive microorganisms . Additionally, more detailed studies on their synthesis, molecular structure, mechanism of action, and safety profile would be beneficial.

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPRUTAMFVHHRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenoxy)acetyl]indoline](/img/structure/B495099.png)

![3-[2-(2-o-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495101.png)

![2-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495102.png)

![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B495105.png)

![3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495108.png)

![6-amino-2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495111.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495112.png)

![8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495117.png)

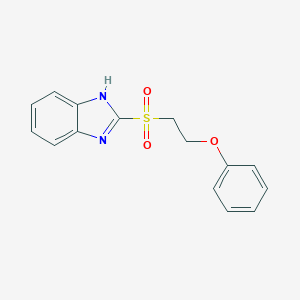

![N-(3-acetylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495118.png)

![2-oxo-N-(1H-1,2,4-triazol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495119.png)

![N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495121.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495122.png)